molecular formula C9H18O B15343702 3-Methyloct-1-en-3-ol CAS No. 24089-00-7

3-Methyloct-1-en-3-ol

Cat. No.: B15343702
CAS No.: 24089-00-7
M. Wt: 142.24 g/mol
InChI Key: DRKRLMZMGTWUSQ-UHFFFAOYSA-N
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Description

3-Methyloct-1-en-3-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkene (a carbon-carbon double bond). This compound is known for its distinct odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyloct-1-en-3-ol can be synthesized through various chemical reactions. One common method involves the hydroformylation of 1-octene, followed by hydrogenation. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods but with optimized conditions to maximize yield and purity. The process often involves continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyloct-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: 3-Methyloctan-3-one or 3-Methyloctanal.

    Reduction: 3-Methyloctan-3-ol.

    Substitution: 3-Chloro-3-methyloct-1-ene.

Scientific Research Applications

3-Methyloct-1-en-3-ol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in the biosynthesis of natural products and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the fragrance industry for its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism by which 3-Methyloct-1-en-3-ol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for interactions with enzymes and other proteins, potentially affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Octen-3-ol: Similar structure but lacks the methyl group at the third carbon.

    3-Methyl-1-octanol: Saturated version of 3-Methyloct-1-en-3-ol.

    3-Methyl-2-octen-1-ol: Similar structure with the double bond at a different position.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

24089-00-7

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-methyloct-1-en-3-ol

InChI

InChI=1S/C9H18O/c1-4-6-7-8-9(3,10)5-2/h5,10H,2,4,6-8H2,1,3H3

InChI Key

DRKRLMZMGTWUSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C=C)O

Origin of Product

United States

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